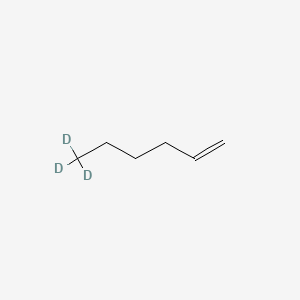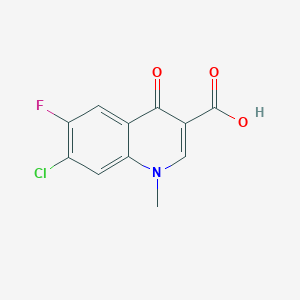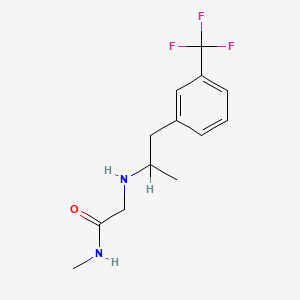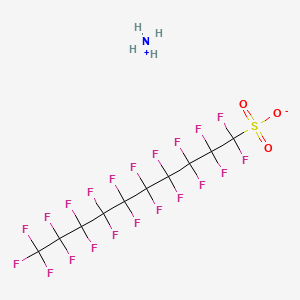
Ammonium henicosafluorodecanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium henicosafluorodecanesulphonate is an organic compound with the chemical formula C10H4F21NO3S and a molecular weight of 617.1751272 g/mol . This compound is typically found as a white or yellow crystalline substance and is known for its high solubility in polar solvents such as water, alcohols, and chlorinated hydrocarbons .
Preparation Methods
The synthesis of ammonium henicosafluorodecanesulphonate generally involves the reaction of perfluorodecane with sulfuric acid at high temperatures, followed by neutralization with ammonium hydroxide to form the ammonium salt . The industrial production of this compound often employs similar methods, ensuring high purity and yield through controlled reaction conditions and purification steps .
Chemical Reactions Analysis
Ammonium henicosafluorodecanesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common but can occur under strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ammonium henicosafluorodecanesulphonate has a wide range of applications in scientific research:
Biology: In biological research, it is employed in the study of cell membranes and protein interactions.
Mechanism of Action
The mechanism of action of ammonium henicosafluorodecanesulphonate involves its interaction with cell membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting protein function . The molecular targets include membrane proteins and enzymes, which can be modulated by the compound’s presence .
Comparison with Similar Compounds
Ammonium henicosafluorodecanesulphonate is unique due to its high fluorine content and strong hydrophobic properties. Similar compounds include:
Ammonium perfluorooctanoate: Known for its use in the production of Teflon and other fluoropolymers.
Ammonium perfluorononanoate: Used in similar applications but with different chain lengths and properties
These compounds share similar chemical structures but differ in their specific applications and properties, highlighting the uniqueness of this compound .
Properties
CAS No. |
67906-42-7 |
|---|---|
Molecular Formula |
C10HF21O3S.H3N C10H4F21NO3S |
Molecular Weight |
617.18 g/mol |
IUPAC Name |
azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonate |
InChI |
InChI=1S/C10HF21O3S.H3N/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34;/h(H,32,33,34);1H3 |
InChI Key |
KVTQOQYMILOCBD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


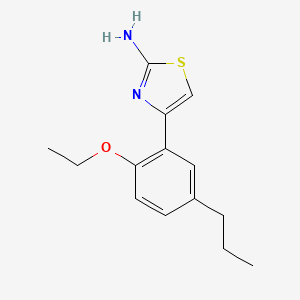
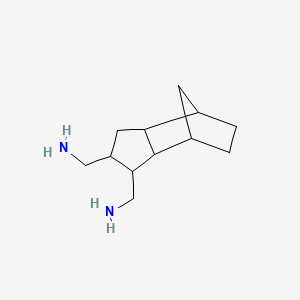

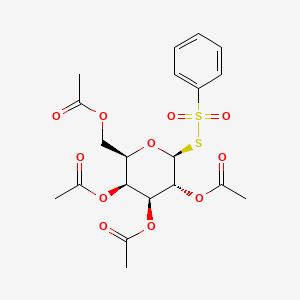
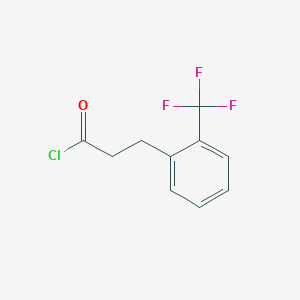
![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
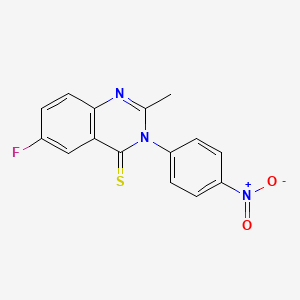
![rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B15289229.png)
![[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)
![4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate](/img/structure/B15289264.png)
